2-Oxabicyclo[2.1.1]hexan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxabicyclo[2.1.1]hexan-4-amine is a bicyclic amine compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework. This compound has garnered significant interest in the fields of medicinal chemistry and agrochemistry due to its potential as a bioisostere for ortho- and meta-substituted benzenes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.1.1]hexan-4-amine typically involves a [2+2] cycloaddition reaction. One efficient method utilizes photochemistry to achieve the cycloaddition of 1,5-dienes. This reaction can be catalyzed using a mercury lamp, although this method requires specialized equipment and is challenging to scale up . Another approach involves iodocyclization reactions, which have been shown to be practical and versatile for creating the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the photochemical [2+2] cycloaddition and iodocyclization reactions suggests potential for industrial application. The development of more efficient and scalable synthetic routes remains an area of active research.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and other derivatives that retain the bicyclic structure.
Wissenschaftliche Forschungsanwendungen
2-Oxabicyclo[2.1.1]hexan-4-amine has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-4-amine involves its role as a bioisostere, mimicking the geometric and electronic properties of ortho- and meta-substituted benzenes. This allows it to interact with molecular targets in a similar manner to these benzene derivatives, thereby modulating biological pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but lack the oxygen atom.
Bicyclo[1.1.1]pentanes: These are smaller bicyclic compounds used as bioisosteres for para-substituted benzenes.
Cyclopropanes and Cyclopentanes: These monocyclic compounds are also used as bioisosteres but offer different physicochemical properties.
Uniqueness
2-Oxabicyclo[2.1.1]hexan-4-amine is unique due to the presence of the oxygen atom in its bicyclic structure, which imparts distinct electronic and geometric properties. This makes it a valuable scaffold for designing bioactive molecules with improved solubility, reduced lipophilicity, and enhanced bioactivity .
Eigenschaften
Molekularformel |
C5H9NO |
---|---|
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C5H9NO/c6-5-1-4(2-5)7-3-5/h4H,1-3,6H2 |
InChI-Schlüssel |
DSSBJDATWRZQHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(CO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.